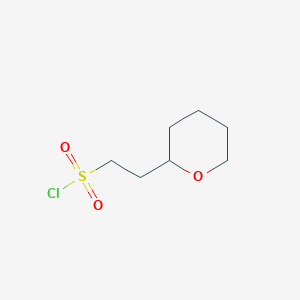

2-(Oxan-2-yl)ethane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)6-4-7-3-1-2-5-11-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGOFLMWUWUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies on 2 Oxan 2 Yl Ethane 1 Sulfonyl Chloride

Exploration of Novel Catalytic Systems for Transformations Involving Sulfonyl Chlorides

Recent progress includes the development of photocatalytic methods for synthesizing sulfonyl chlorides from aryldiazonium salts, using heterogeneous catalysts like potassium poly(heptazine imide) that are inexpensive and recyclable. nih.govacs.org Similar catalytic strategies could be explored for activating or transforming alkanesulfonyl chlorides in a more efficient and sustainable manner. Furthermore, catalytic hydrogenation processes are being investigated for the conversion of sulfonyl chlorides into other valuable sulfur-containing compounds like thiophenols. tamu.edu

Development of Asymmetric Synthesis Methodologies

The creation of chiral sulfur compounds is a significant area of modern organic synthesis. acs.org Methodologies are being developed for the asymmetric synthesis of sulfinamides and sulfones using sulfonyl chlorides as starting materials. researchgate.net For instance, merging photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysts has enabled the catalytic asymmetric production of α-C chiral sulfones from sulfonyl chlorides. rsc.org Applying such strategies to substrates derived from 2-(Oxan-2-yl)ethane-1-sulfonyl chloride could provide access to novel, enantiomerically enriched sulfur-containing molecules.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and hazardous reactions, making them ideal candidates for continuous flow chemistry. rsc.orgnih.govnih.gov Flow systems allow for superior control over reaction parameters like temperature and residence time, improving safety and process efficiency. rsc.orgnih.gov Automated continuous manufacturing platforms have been designed for the production of aryl sulfonyl chlorides, significantly improving spacetime yield and process reliability. mdpi.com Integrating the synthesis and subsequent reactions of this compound into such automated platforms could enable safer and more scalable production.

Discovery of Unexplored Reaction Pathways and Mechanistic Insights

While the primary reactions of sulfonyl chlorides are well-known, research continues to uncover new transformations and provide deeper mechanistic understanding. researchgate.net Studies on the solvolysis kinetics of various sulfonyl chlorides continue to refine our understanding of the transition states and solvent effects involved in their reactions. nih.govcdnsciencepub.com Mechanistic investigations, including control experiments with radical inhibitors, have helped elucidate radical-based pathways in some sulfonyl chloride reactions, such as their conversion from sulfonyl hydrazides. nih.gov Exploring the potential for this compound to participate in radical-mediated or other non-canonical reaction pathways could open new synthetic possibilities.

Applications in Advanced Chemical Biology Probes (focusing on chemical synthesis of probes)

Sulfonyl-containing functional groups, particularly sulfonyl fluorides, have emerged as powerful tools in chemical biology for creating covalent probes to study protein function. nih.gov The synthesis of these probes often proceeds through a sulfonyl chloride intermediate. nih.gov For example, an aryl bromide can be converted to a sulfide, which is then oxidized to the sulfonyl chloride using N-chlorosuccinimide, and finally converted to the sulfonyl fluoride probe. nih.gov The 2-(oxan-2-yl)ethanesulfonyl scaffold could be incorporated into new chemical probes, leveraging its physicochemical properties to potentially modulate solubility, cell permeability, or binding interactions.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 2-(Oxan-2-yl)ethane-1-sulfonyl chloride?

- Methodology : Use analytical techniques such as NMR spectroscopy (¹H/¹³C) to confirm the presence of the oxane (tetrahydropyran) ring and sulfonyl chloride group. High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., C₇H₁₃ClO₄S, MW 212.09) . Cross-reference with CAS registry numbers (e.g., 579475-81-3) for validation . Purity can be assessed via HPLC (≥95% purity thresholds) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow GHS hazard guidelines : use fume hoods, nitrile gloves, and splash goggles due to its reactivity as a sulfonyl chloride. Avoid water contact to prevent hydrolysis to sulfonic acids. Store anhydrously at 2–8°C . In case of exposure, rinse skin/eyes immediately and seek medical evaluation, as chronic toxicity data are limited .

Q. What are the standard synthetic routes for preparing this compound?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or PCl₅ under anhydrous conditions. For 2-(Oxan-2-yl) derivatives, introduce the oxane ring early via cyclization of diols (e.g., 1,5-pentanediol) followed by sulfonation . Optimize reaction temperatures (e.g., 0–5°C) to minimize side reactions .

Advanced Research Questions

Q. How does the oxane ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology : Study kinetic vs. thermodynamic control in reactions with amines or alcohols. The oxane ring’s electron-donating effects may stabilize transition states, altering reaction rates. Use DFT calculations to model electronic effects and compare with experimental yields . For example, explore reactions with hindered amines to assess steric impacts .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS to identify hydrolyzed products (e.g., sulfonic acids). Compare with computational predictions (e.g., pKa of sulfonyl chloride) to explain discrepancies .

Q. How can competing reaction pathways be minimized during sulfonamide synthesis?

- Methodology : Optimize reaction conditions:

- Use non-nucleophilic bases (e.g., DBU) to deprotonate amines without side reactions .

- Control stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) to prevent over-sulfonation.

- Monitor progress via in situ IR spectroscopy to detect intermediate sulfene formation .

Q. What advanced techniques characterize byproducts in large-scale reactions?

- Methodology : Employ multidimensional chromatography (LC-MS/MS) coupled with NMR-guided fractionation to isolate trace impurities. For example, identify dimerization byproducts (e.g., disulfonyl esters) using HRMS and 2D-NMR (HSQC, HMBC) .

Data Contradiction Analysis

Q. Why do reported yields vary in coupling reactions with sterically hindered alcohols?

- Methodology : Re-evaluate reaction parameters:

- Solvent polarity : Low-polarity solvents (e.g., toluene) may favor sulfonate ester formation over hydrolysis .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride.

- Statistical analysis : Use a Design of Experiments (DoE) approach to identify critical factors (e.g., temperature, solvent) .

Safety and Compliance

Q. What are the ethical and legal considerations in disposing of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.